molecular formula C9H13NO2 B8350443 Methyl 4-propyl-1H-pyrrole-3-carboxylate

Methyl 4-propyl-1H-pyrrole-3-carboxylate

Cat. No. B8350443
M. Wt: 167.20 g/mol
InChI Key: AAMJCZHXEWWEGA-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

Using p-toluenesulfonylmethyl isocyanide (8.6 g), methyl (2E)-hex-2-enoate (5.67 g) and potassium tert-butoxide (5.9 g), a procedure as in Reference Example 39 was performed to give the title compound as colorless crystals (yield 2.8 g, 38%).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Yield
38%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([CH2:10][N+:11]#[C-:12])(=O)=O)=CC=1.[C:14]([O:21][CH3:22])(=[O:20])/[CH:15]=[CH:16]/[CH2:17][CH2:18][CH3:19].CC(C)([O-])C.[K+]>>[CH2:17]([C:16]1[C:15]([C:14]([O:21][CH3:22])=[O:20])=[CH:10][NH:11][CH:12]=1)[CH2:18][CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Step Two
Name
Quantity
5.67 g
Type
reactant
Smiles
C(\C=C\CCC)(=O)OC
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1C(=CNC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.